molecular formula C18H16N4O4S B2697589 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251547-77-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2697589
CAS No.: 1251547-77-9
M. Wt: 384.41
InChI Key: QWUSDDUSKNNYNA-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety and a sulfanyl group. This structure combines heterocyclic elements known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-20-18(26-22-11)12-4-5-19-17(8-12)27-10-16(23)21-13-2-3-14-15(9-13)25-7-6-24-14/h2-5,8-9H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUSDDUSKNNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This structure incorporates a benzodioxin moiety and an oxadiazole derivative, which are known for their biological activities.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. The following table summarizes key findings from various research efforts:

Enzyme Inhibitor IC50 (µM) Effect
Acetylcholinesterase (AChE)N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide0.45Inhibition of enzyme activity
Butyrylcholinesterase (BChE)5-Aryl-1,3,4-oxadiazol derivatives0.32Significant reduction in enzyme activity
α-glucosidaseVarious sulfonamide derivatives0.56Potential use in Type 2 Diabetes Mellitus

These findings indicate that the compound and its derivatives exhibit promising inhibitory effects on key enzymes associated with neurodegenerative diseases and metabolic disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that oxadiazole derivatives possess neuroprotective properties by inhibiting AChE and BChE. The binding affinity to these enzymes was enhanced by the presence of the oxadiazole ring system, which facilitated deeper penetration into the catalytic site of the enzymes .
  • Cytotoxic Activity : In vitro evaluations revealed that several derivatives of the compound showed significant cytotoxic effects against various cancer cell lines. For instance:
    • MCF-7 (Breast Cancer) : IC50 values ranged from 0.65 to 2.41 µM for selected oxadiazole derivatives.
    • U937 (Monocytic Leukemia) : Compounds exhibited higher cytotoxicity compared to doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves both reversible and irreversible inhibition of target enzymes. For example, certain derivatives were found to act as mixed inhibitors of AChE, demonstrating a complex interaction profile that could be beneficial for therapeutic applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process often includes the formation of sulfonamide linkages and further derivatization with various acetamides to yield the target compound. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Enzyme Inhibition

One of the primary applications of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives containing the benzodioxin moiety exhibit significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. This suggests their potential utility in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. In vitro studies have assessed their efficacy against various bacterial strains, showing promising results that warrant further investigation for potential therapeutic applications in treating infections .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Preliminary studies have indicated that related benzodioxin derivatives exhibit cytotoxic effects against cancer cell lines. These findings suggest a need for more focused research on the mechanisms of action and efficacy in cancer therapy .

Case Study 1: Anti-Diabetic Potential

In a study evaluating the anti-diabetic potential of related compounds, researchers synthesized several derivatives and tested their inhibitory effects on α-glucosidase. The most active compounds showed IC50 values comparable to standard drugs used in diabetes management. These results highlight the therapeutic promise of benzodioxin derivatives in T2DM treatment .

Case Study 2: Antimicrobial Evaluation

A series of N-substituted acetamides were synthesized for antimicrobial testing against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity, suggesting a possible avenue for developing new antitubercular agents based on the benzodioxin scaffold .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/BacteriaObserved EffectReference
Enzyme Inhibitionα-glucosidaseSignificant inhibition
AntimicrobialMycobacterium tuberculosisActive against strains
AnticancerVarious cancer cell linesCytotoxic effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Benzodioxin Derivatives

The 2,3-dihydro-1,4-benzodioxin moiety is a common feature in bioactive compounds. For example:

  • Anti-inflammatory activity : A derivative with an acetic acid substituent (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrated potency comparable to Ibuprofen in carrageenan-induced edema assays .
  • Antibacterial activity : Compounds with acetamide-linked 1,3,4-oxadiazole groups showed efficacy against bacterial strains, attributed to the electron-withdrawing nature of oxadiazoles enhancing membrane penetration .

Heterocyclic Substituents

a) Oxadiazole vs. Triazole Derivatives
  • Target compound : The 3-methyl-1,2,4-oxadiazole group on pyridine may enhance antibacterial activity due to increased lipophilicity and stability .
  • Triazole analogs : Compounds with 1,2,4-triazole substituents (e.g., 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-1,2,4-triazol-3-yl) were synthesized but lacked explicit biological data in the evidence .
b) Sulfonyl and Sulfanyl Linkages
  • Anti-diabetic analogs: Sulfonamide-linked derivatives (e.g., 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides) exhibited weak to moderate α-glucosidase inhibition (IC₅₀: 81–86 μM vs. 37 μM for acarbose) . The sulfanyl group in the target compound may offer distinct pharmacokinetic properties.

Research Findings and SAR Insights

Antibacterial Activity

  • Oxadiazole superiority : Compounds with 1,3,4-oxadiazole substituents (e.g., 5-aryl-1,3,4-oxadiazol-2-yl) demonstrated potent antibacterial activity against E. coli and S. aureus (MIC: 2–16 μg/mL), attributed to enhanced electron-withdrawing effects and membrane disruption . The target compound’s 3-methyl-1,2,4-oxadiazole may offer similar advantages.
  • Toxicity profile : Hemolytic activity for oxadiazole derivatives was modest (<15% at 100 μg/mL), suggesting favorable safety .

Anti-inflammatory Potential

  • The benzodioxin-acetic acid derivative’s efficacy highlights the core’s role in COX inhibition. The target compound’s acetamide linker may modulate solubility and target engagement .

Limitations in Anti-Diabetic Activity

    Q & A

    Q. What are the key synthetic pathways for synthesizing this compound, and what analytical techniques validate its purity and structure?

    The synthesis typically involves multi-step reactions, starting with the construction of the benzodioxin core followed by coupling with the pyridine-oxadiazole-sulfanyl moiety. Key steps include nucleophilic substitution for sulfanyl group introduction and amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), while structural validation employs infrared (IR) spectroscopy (to confirm functional groups like acetamide C=O stretch) and proton nuclear magnetic resonance (¹H-NMR) (to resolve aromatic protons and methyl groups). High-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation .

    Q. What are the primary biological targets or therapeutic applications suggested for this compound?

    Structural analogs of this compound exhibit activity against enzymes like α-glucosidase (linked to Type 2 diabetes) and acetylcholinesterase (relevant to Alzheimer’s disease). Researchers screen these targets via in vitro enzyme inhibition assays, using spectrophotometric methods to quantify inhibitory potency (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase). The oxadiazole and pyridine moieties are hypothesized to enhance target binding via hydrogen bonding and π-π interactions .

    Q. How is solubility and stability assessed for this compound in preclinical studies?

    Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound under physiological conditions (37°C, pH 7.4) and analyzing degradation products via LC-MS. For light-sensitive intermediates, experiments are conducted under amber light .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and scalability, particularly for the sulfanyl-acetamide coupling step?

    Design of Experiments (DoE) methodologies are employed to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design might reveal that DMF as a solvent at 80°C with K₂CO₃ as a base maximizes yield. Continuous-flow reactors are recommended for scalability, reducing side reactions and improving heat transfer .

    Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

    Discrepancies often arise from poor bioavailability or metabolic instability. To address this:

    • Perform physicochemical profiling (LogP, plasma protein binding) to assess absorption.
    • Use proteolytic stability assays (e.g., liver microsome incubation) to identify metabolic hotspots.
    • Modify the oxadiazole or pyridine groups to enhance stability while retaining activity. Cross-validate findings with structural analogs from published SAR studies .

    Q. How can computational modeling guide the design of derivatives with improved target selectivity?

    Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (using software like AutoDock Vina) models interactions with target proteins (e.g., acetylcholinesterase’s catalytic triad). Free energy perturbation (FEP) simulations further refine binding affinity predictions. Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics .

    Q. What methodologies are used to investigate off-target effects or toxicity risks early in development?

    • High-throughput screening against panels of receptors/enzymes (e.g., CEREP’s Psychoactive Drug Screen).
    • Genotoxicity assays (Ames test, comet assay) to assess DNA damage potential.
    • Transcriptomic profiling (RNA-seq) in cell lines to identify pathway dysregulation .

    Data Analysis and Interpretation

    Q. How should researchers handle conflicting spectral data (e.g., NMR splitting patterns) during structural elucidation?

    • Compare experimental data with simulated spectra (using tools like MestReNova) and literature values for analogs.
    • Employ 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals.
    • Re-synthesize ambiguous intermediates to confirm reproducibility .

    Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?

    • Fit data to nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values.
    • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare potency across derivatives.
    • Apply principal component analysis (PCA) to correlate structural features with activity .

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